2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide
Description
The compound 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide features a benzamide core substituted with a 2-methoxy group and a tetrahydropyran (oxan-4-yl) ring linked to a methylene group and a 2-methoxyphenyl moiety. This structure combines electron-donating methoxy groups with a cyclic ether (oxane), which may influence solubility, conformation, and biological interactions.
Properties
IUPAC Name |
2-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-18-9-5-3-7-16(18)20(23)22-15-21(11-13-26-14-12-21)17-8-4-6-10-19(17)25-2/h3-10H,11-15H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRCOCSTUQSXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a Clemmensen reduction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways involved in disease processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s key structural elements include:
- Benzamide backbone with a 2-methoxy group.
- Tetrahydropyran ring (oxan-4-yl) connected via a methylene group.
- 2-Methoxyphenyl substituent on the oxane ring.
Comparisons with analogs :
a) Nitro-Substituted Benzamides ()
- N-(2-Methoxyphenyl)-2-((4-nitrobenzyl)oxy)benzamide and N-(2-Methoxyphenyl)-2-((3-nitrobenzyl)oxy)benzamide feature nitrobenzyloxy groups instead of the oxane ring.
- Key differences :
- Nitro groups are electron-withdrawing, reducing electron density on the benzamide compared to the methoxy group in the target compound.
- Substituent positions (para vs. meta nitro) influence steric and electronic interactions. For example, the meta-nitro analog showed higher synthesis yield (86%) than the para-nitro derivative (53%), suggesting steric or electronic effects on reactivity .
b) Halogenated Derivatives ()
- 4-Chloro-N-(2-methoxyphenyl)benzamide () replaces the oxane ring with a chloro substituent.
- 2-[(4-Chlorophenyl)methoxy]-N-[(4-methoxyphenyl)methylideneamino]benzamide () introduces a chlorophenylmethoxy group and an imine.
- Key differences :
c) Heterocyclic Derivatives ()
- N-(4-Methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide () includes an oxadiazole ring, which can improve metabolic stability.
- Key differences :
- Heterocycles (imidazole, oxadiazole) introduce additional hydrogen-bonding or π-π stacking capabilities absent in the target compound.
d) Amino and Methoxy-Substituted Analogs ()
- 4-Methoxy-N-(3-methylphenyl)benzamide () is a simpler analog with a single methoxy group.
- Key differences: Amino groups () increase polarity, contrasting with the target’s lipophilic oxane ring. Methoxyethoxy chains may improve bioavailability compared to rigid cyclic ethers.
Crystallographic Insights
- 4-Chloro-N-(2-methoxyphenyl)benzamide () and 4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide () exhibit planar benzamide cores with substituents influencing torsion angles.
- The oxane ring in the target compound may adopt a chair conformation, reducing steric hindrance compared to bulkier substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
